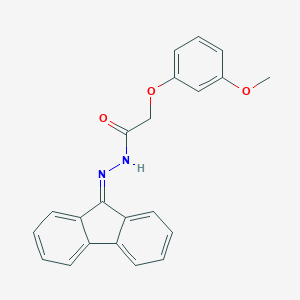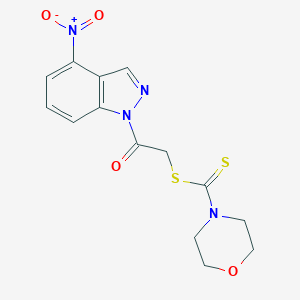![molecular formula C22H21ClN2O3 B458553 2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide CAS No. 333306-77-7](/img/structure/B458553.png)
2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted benzamide group, a morpholinylcarbonyl moiety, and a conjugated butadienyl system, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butadienyl Intermediate: The synthesis begins with the preparation of a 1,3-butadienyl intermediate through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the conjugated diene.
Introduction of the Morpholinylcarbonyl Group: The intermediate is then reacted with morpholine and a suitable carbonyl source, such as phosgene or a carbonyl chloride, to introduce the morpholinylcarbonyl group.
Chlorination and Benzamide Formation: The final step involves the chlorination of the benzamide precursor using reagents like thionyl chloride or phosphorus pentachloride, followed by coupling with the butadienyl intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the phenyl and butadienyl moieties, using reagents like potassium permanganate or chromium trioxide. Reduction reactions can also occur, typically involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Cyclization Reactions: The conjugated diene system can participate in cycloaddition reactions, such as Diels-Alder reactions, forming cyclic compounds with dienophiles.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) for hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate biological processes, leading to therapeutic effects in medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]benzamide: Unique due to its specific substitution pattern and conjugated diene system.
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide: Similar structure but with different substituents, affecting its reactivity and applications.
2-chloro-N-[1-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-5-yl]benzamide: Contains a pyrazole ring, offering different chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the conjugated diene system, which confer distinct reactivity and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
2-chloro-N-[(2E,4E)-1-morpholin-4-yl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c23-19-11-5-4-10-18(19)21(26)24-20(22(27)25-13-15-28-16-14-25)12-6-9-17-7-2-1-3-8-17/h1-12H,13-16H2,(H,24,26)/b9-6+,20-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZXLBNOFAKMDA-XCHVBMRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9H-fluoren-9-one [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B458470.png)
![2-{2-[(4-Methylphenyl)sulfanyl]ethylidene}hydrazinecarboximidamide](/img/structure/B458471.png)
![1-hydroxy-2-[(E)-2-(2-methylphenoxy)ethylideneamino]guanidine](/img/structure/B458473.png)




![2-(3-Methoxyphenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide](/img/structure/B458487.png)
![4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B458488.png)
![2-{5-[4-(methyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B458489.png)

![2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B458492.png)
![4-(4-chlorophenyl)-2-[5-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B458493.png)
![2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B458494.png)
